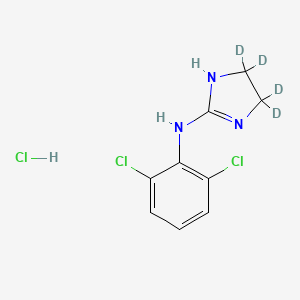

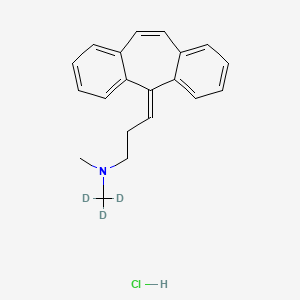

4,5,6,7-テトラデゥテリオ-1H-ベンゾトリアゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzotriazole-d4 is a derivative of Benzotriazole . It is known for its use in aircraft deicing and antifreeze fluids but also used in dishwasher detergents . It is also used as an anticorrosive agent .

Molecular Structure Analysis

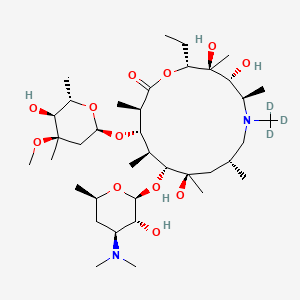

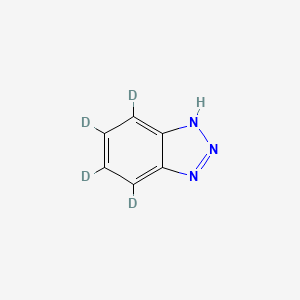

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers . Various structural analyses with UV, IR, and 1H-NMR spectra indicate that one tautomer is dominant科学的研究の応用

タンパク質キナーゼCK2阻害

結晶構造研究

エネルギッシュな材料

作用機序

Target of Action

The primary target of 4,5,6,7-tetradeuterio-1H-benzotriazole, also known as 1H-Benzotriazole-4,5,6,7-d4 or Benzotriazole-d4, is the protein kinase CK2 . This enzyme is a highly pleiotropic and constitutively active serine/threonine kinase, which catalyzes the phosphorylation of numerous protein substrates, often related to gene expression or protein synthesis .

Mode of Action

Benzotriazole-d4 interacts with its target, protein kinase CK2, in an ATP-competitive manner . It binds to the catalytic subunit of the enzyme, inhibiting its activity . This interaction results in the inhibition of the phosphorylation of the enzyme’s protein substrates .

Biochemical Pathways

The inhibition of protein kinase CK2 by Benzotriazole-d4 affects several biochemical pathways. CK2 plays a crucial role in various biological processes, including cell viability, apoptosis, proliferation and survival, angiogenesis, DNA-damage repair, the ER-stress response, the regulation of carbohydrate metabolism, and the development of the nervous system . Therefore, the inhibition of this enzyme can have widespread effects on these pathways.

Pharmacokinetics

It is known that the compound is a deuterium-labeled version of 1h-benzo[d][1,2,3]triazole . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . It is often used as a tracer for quantitation during the drug development process .

Result of Action

The inhibition of protein kinase CK2 by Benzotriazole-d4 can lead to a variety of molecular and cellular effects. Given the enzyme’s role in numerous biological processes, the compound’s action can potentially affect cell viability, apoptosis, proliferation, angiogenesis, DNA repair, and various metabolic processes .

生化学分析

Biochemical Properties

It is known that the compound is used as a reference ATP-competitive inhibitor of protein kinase CK2 . This suggests that it interacts with this enzyme, potentially affecting its activity and the biochemical reactions it catalyzes.

Cellular Effects

Given its role as an ATP-competitive inhibitor of protein kinase CK2 , it may influence cell function by affecting the activity of this enzyme. Protein kinase CK2 is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an ATP-competitive inhibitor of protein kinase CK2 , it likely exerts its effects by binding to this enzyme and inhibiting its activity. This could lead to changes in gene expression and other downstream effects.

Temporal Effects in Laboratory Settings

It is known that stable heavy isotopes like deuterium have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that the compound could be used to track the temporal changes in biochemical reactions or cellular processes.

Metabolic Pathways

Given its role as an ATP-competitive inhibitor of protein kinase CK2 , it may be involved in the metabolic pathways regulated by this enzyme.

特性

| { "Design of the Synthesis Pathway": "The synthesis of Benzotriazole-d4 can be achieved through the deuteration of Benzotriazole using deuterium oxide (D2O) as the deuterium source. This reaction can be catalyzed by a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).", "Starting Materials": ["Benzotriazole", "Deuterium oxide (D2O)", "Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)"], "Reaction": ["Step 1: Dissolve Benzotriazole in D2O and add KOH or NaOH as a catalyst.", "Step 2: Heat the reaction mixture to reflux for several hours.", "Step 3: Allow the reaction mixture to cool and filter off any solids.", "Step 4: Concentrate the filtrate to obtain Benzotriazole-d4 as a white solid.", "Step 5: Purify the product by recrystallization or column chromatography."] } | |

CAS番号 |

1185072-03-0 |

分子式 |

C6H5N3 |

分子量 |

123.15 g/mol |

IUPAC名 |

4,5,6,7-tetradeuterio-2H-benzotriazole |

InChI |

InChI=1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9)/i1D,2D,3D,4D |

InChIキー |

QRUDEWIWKLJBPS-RHQRLBAQSA-N |

異性体SMILES |

[2H]C1=C(C2=NNN=C2C(=C1[2H])[2H])[2H] |

SMILES |

C1=CC=C2C(=C1)NN=N2 |

正規SMILES |

C1=CC2=NNN=C2C=C1 |

同義語 |

1,2,3-1H-Benzotriazole-d4; 1,2,3-Triaza-1H-indene-d4; 1,2-Aminoazophenylene-d4; 1H-1,2,3-Benzotriazole-d4; 2,3-Diazaindole-d4; Azimidobenzene-d4; Aziminobenzene-d4; BLS 1326-d4; Benzisotriazole-d4; NSC 3058-d4; Rusmin R-d4; Seetec BT-d4; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。